molecular formula C10H19N3S B2838442 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 669752-35-6

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No.: B2838442
CAS No.: 669752-35-6
M. Wt: 213.34
InChI Key: WKACMXRNUPFBKY-UHFFFAOYSA-N
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Description

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic organic compound characterized by its unique structure, which includes a cycloheptyl group attached to a triazine ring with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cycloheptylamine with thiocyanate salts in the presence of a suitable catalyst, such as a transition metal complex, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives

  • Reduction: Amines

  • Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry: In chemistry, 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol exerts its effects depends on its molecular targets and pathways involved. The thiol group, in particular, can interact with various biological targets, such as enzymes or receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

  • 3-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

  • 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-amine

Uniqueness: 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol stands out due to its specific structural features, which confer unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cycloheptyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c14-10-11-7-13(8-12-10)9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKACMXRNUPFBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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